5-nitro-N'-(2-thienylcarbonyl)-1-benzothiophene-2-carbohydrazide
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Overview
Description
“5-nitro-N’-(2-thienylcarbonyl)-1-benzothiophene-2-carbohydrazide” is a chemical compound with the molecular formula C16H11N3O5S . It is a research product and not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C16H11N3O5S . The exact structure would require more detailed spectroscopic data for accurate determination.Physical and Chemical Properties Analysis
This compound has a molecular weight of 357.34 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications
Synthesis and Characterization
- A study outlined the reaction of N’-(aryl)benzothiohydrazides with specific chloro compounds, resulting in the formation of 1,3,4-thiadiazoline hybrids and other tricyclic products. The reaction demonstrates a pathway for accessing novel thiophene derivatives, emphasizing the thiophene ring-opening and the subsequent synthesis of complex molecules with potential biological activities. The compounds were characterized using NMR, MS, and X-ray crystallography, suggesting a detailed mechanistic pathway involving thiophene ring-opening over Smiles rearrangement (Abadleh et al., 2021).
Antimicrobial and Antitubercular Activities
- Novel 5-nitrofuran-2-carbohydrazides and thiophene-2-carbohydrazides were synthesized to develop potent antimicrobial and antitubercular agents. These compounds displayed significant activity against a variety of microbial strains, including Mycobacterium tuberculosis. The study highlights the importance of the nitrofuran moiety and sulfonamide function in enhancing biological activity, supported by docking studies which suggest interactions with key enzymes (Abdel‐Aziz et al., 2015).
Structural and Spectroscopic Analysis
- The synthesis and characterization of co-crystals involving bis(benzimidazole) derivatives and aromatic dicarboxylic acids, including 5-nitroisophthalic acid, were conducted. This study demonstrates the structural diversity and potential applications of these compounds in developing materials with specific optical and thermal properties. The research emphasizes the role of hydrogen bonding and π-π interactions in stabilizing the crystal structures of these complexes (Wu et al., 2020).
Biological Activity and Synthetic Applications
- Research into benzothiophene derivatives has produced compounds with promising anti-inflammatory and analgesic properties. This indicates the potential of such molecules in pharmaceutical development, particularly in designing new therapeutic agents (Fakhr et al., 2009).
Quantum Chemical Calculations and Biological Activity
- A novel enaminone derived from thieno[2,3-b]thiene was synthesized, showcasing the therapeutic diversity of thienothiophene derivatives. The study details the synthesis, crystal structure, and quantum chemical analyses, underlining the compound's potential in pharmaceutical therapies. The compound exhibited antimicrobial activity, further emphasizing the importance of structural and electronic characteristics in determining biological efficacy (Mabkhot et al., 2015).
Mechanism of Action
The mechanism of action of this compound is not specified in the available resources. It’s likely that this information is not yet known or has not been published, as this compound is primarily used for research purposes.
Safety and Hazards
Properties
IUPAC Name |
5-nitro-N'-(thiophene-2-carbonyl)-1-benzothiophene-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4S2/c18-13(11-2-1-5-22-11)15-16-14(19)12-7-8-6-9(17(20)21)3-4-10(8)23-12/h1-7H,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YENSQJHXCBGYGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NNC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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